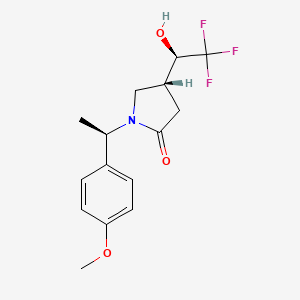

(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

Description

The compound (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-methoxyphenylethyl group at position 1 and a 2,2,2-trifluoro-1-hydroxyethyl group at position 2. The 4-methoxy group contributes electron-donating effects, while the trifluoro-hydroxyethyl moiety introduces strong electronegativity and hydrogen-bonding capacity .

Properties

Molecular Formula |

C15H18F3NO3 |

|---|---|

Molecular Weight |

317.30 g/mol |

IUPAC Name |

(4R)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-2-one |

InChI |

InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3/t9-,11-,14-/m1/s1 |

InChI Key |

NNNZSIDHLTWGIO-GLXFQSAKSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](C(F)(F)F)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2,2,2-trifluoroacetaldehyde.

Formation of Intermediates: The starting materials undergo a series of reactions, including esterification, reduction, and cyclization, to form key intermediates.

Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the use of a chiral catalyst, to obtain the desired chiral product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may involve:

Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.

Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and trifluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of complex molecules.

Biology

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry

Industrially, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations: Hydroxyethyl vs. Trifluoro-Hydroxyethyl

(4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one () shares the pyrrolidin-2-one core and R-configuration but replaces the trifluoro-hydroxyethyl group with a dihydroxyethyl chain. However, the absence of fluorine atoms may decrease metabolic stability compared to the target compound .

Core Structure Differences: Pyrrolidinone vs. Piperidinone

(R)-1-((R)-1-phenylethyl)-2-(trifluoromethyl)piperidin-4-one () replaces the pyrrolidin-2-one ring with a piperidin-4-one core. The trifluoromethyl group at position 2 (vs. position 4 in the target compound) alters steric and electronic effects, which could influence binding interactions in catalytic or receptor-based applications .

Functional Group Modifications: Methoxyphenyl vs. Diazenyl

The compound (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one () retains the 4-methoxyphenyl group but replaces the pyrrolidinone core with a diazenyl-linked propenone system. The diazenyl group introduces π-conjugation and redox activity, while the propenone chain may increase planarity, affecting solubility and photostability .

Stereochemical Considerations

The target compound’s all-R configuration contrasts with stereoisomers like (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (), where stereochemistry is conserved. Studies suggest that even minor stereochemical deviations can drastically alter physicochemical properties and biological efficacy, underscoring the importance of asymmetric synthesis techniques like Sharpless dihydroxylation (used in ) .

Structural and Physicochemical Data Table

Research Implications

The trifluoro-hydroxyethyl group in the target compound likely enhances metabolic resistance due to fluorine’s inductive effect, a feature absent in non-fluorinated analogs like the dihydroxyethyl derivative . Conversely, piperidinone-based analogs () may exhibit improved bioavailability due to reduced ring strain. Methoxyphenyl groups across analogs suggest a common strategy to modulate lipophilicity and membrane permeability .

Biological Activity

(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Profile

- Molecular Formula : C16H23F3N2O3

- Molecular Weight : 317.30 g/mol

- CAS Number : Not specified in the sources

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuroprotection. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may act as inhibitors of specific enzymes involved in cancer metabolism. For example, studies on related pyrrolidinones have demonstrated their ability to inhibit mutant forms of isocitrate dehydrogenase (IDH1), which is implicated in several malignancies such as gliomas and acute myeloid leukemia (AML) .

1. Inhibition of IDH1

A study reported that a structurally related compound displayed an IC50 value of 1.6 μM against the R132H mutant form of IDH1. This inhibition was significant as it showed no interference with off-target activity . This suggests that (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may possess similar inhibitory properties.

2. Anti-Osteoporosis Activity

Research focusing on pyrrolidinone derivatives has also explored their anti-osteoporosis potential. A chemotype assembly approach was utilized to identify leads with promising biological activity against osteoporosis . Although specific data on the compound was not detailed in this study, the findings underscore the relevance of pyrrolidinone structures in drug discovery.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.